molecular formula C13H16N2O3S2 B2612435 2-(4-ethylphenoxy)-N-(thiazol-2-yl)ethanesulfonamide CAS No. 1351634-24-6

2-(4-ethylphenoxy)-N-(thiazol-2-yl)ethanesulfonamide

Cat. No.: B2612435
CAS No.: 1351634-24-6
M. Wt: 312.4
InChI Key: GHKMBSNRAQDMQL-UHFFFAOYSA-N
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Description

2-(4-ethylphenoxy)-N-(thiazol-2-yl)ethanesulfonamide is an organic compound that features a combination of phenoxy, thiazole, and ethanesulfonamide groups

Scientific Research Applications

2-(4-ethylphenoxy)-N-(thiazol-2-yl)ethanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenoxy)-N-(thiazol-2-yl)ethanesulfonamide typically involves the following steps:

    Formation of 4-ethylphenol: This can be achieved through the alkylation of phenol with ethyl bromide in the presence of a base such as potassium carbonate.

    Synthesis of 4-ethylphenoxyethane: The 4-ethylphenol is then reacted with 2-chloroethanesulfonyl chloride to form 4-ethylphenoxyethanesulfonyl chloride.

    Coupling with thiazole: The final step involves the reaction of 4-ethylphenoxyethanesulfonyl chloride with thiazole-2-amine in the presence of a base like triethylamine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylphenoxy)-N-(thiazol-2-yl)ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated or nitrated thiazole derivatives.

Mechanism of Action

The mechanism of action of 2-(4-ethylphenoxy)-N-(thiazol-2-yl)ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and thiazole groups can interact with the active sites of enzymes, potentially inhibiting their activity. The sulfonamide group can also form hydrogen bonds with amino acid residues in proteins, further modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methylphenoxy)-N-(thiazol-2-yl)ethanesulfonamide
  • 2-(4-chlorophenoxy)-N-(thiazol-2-yl)ethanesulfonamide
  • 2-(4-bromophenoxy)-N-(thiazol-2-yl)ethanesulfonamide

Uniqueness

2-(4-ethylphenoxy)-N-(thiazol-2-yl)ethanesulfonamide is unique due to the presence of the ethyl group on the phenoxy ring, which can influence its chemical reactivity and biological activity. This subtle difference can lead to variations in its interaction with molecular targets and its overall efficacy in various applications.

Properties

IUPAC Name

2-(4-ethylphenoxy)-N-(1,3-thiazol-2-yl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S2/c1-2-11-3-5-12(6-4-11)18-8-10-20(16,17)15-13-14-7-9-19-13/h3-7,9H,2,8,10H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHKMBSNRAQDMQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCS(=O)(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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